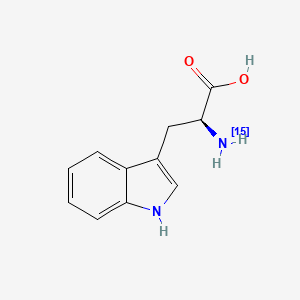

L-Tryptophan-15N

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C11H12N2O2 |

|---|---|

Molecular Weight |

205.22 g/mol |

IUPAC Name |

(2S)-2-(15N)azanyl-3-(1H-indol-3-yl)propanoic acid |

InChI |

InChI=1S/C11H12N2O2/c12-9(11(14)15)5-7-6-13-10-4-2-1-3-8(7)10/h1-4,6,9,13H,5,12H2,(H,14,15)/t9-/m0/s1/i12+1 |

InChI Key |

QIVBCDIJIAJPQS-ZNXOOWLZSA-N |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)O)[15NH2] |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)N |

Origin of Product |

United States |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Discovery and Synthesis of ¹⁵N Labeled Tryptophan

This technical guide provides a comprehensive overview of the discovery of the essential amino acid tryptophan and delves into the various methodologies for the synthesis of its ¹⁵N labeled isotopologue. This document is intended to be a core resource, offering detailed experimental protocols, quantitative data, and visual representations of key pathways and workflows to support research and development activities.

The Discovery of Tryptophan: A Historical Perspective

The discovery of tryptophan in 1901 by British biochemists Frederick Gowland Hopkins and Sydney W. Cole marked a significant milestone in the understanding of nutrition and protein biochemistry.[1][2][3] Their work, which involved the isolation of this essential amino acid from the milk protein casein, opened the door to recognizing the importance of specific amino acids in the diet.[2][3] Hopkins's innovative research demonstrated that not just the quantity, but the quality and diversity of amino acids are vital for life, a concept that was foundational to the subsequent discovery of vitamins. A few years later, in 1908, the first chemical synthesis of tryptophan was reported, and its chemical structure was identified.

Tryptophan is an essential amino acid for humans, meaning the body cannot synthesize it, and it must be obtained from the diet. It serves as a crucial building block for protein synthesis and is a precursor for the biosynthesis of several important molecules, including the neurotransmitter serotonin, the hormone melatonin, and niacin (vitamin B3).

Synthesis of ¹⁵N Labeled Tryptophan

The synthesis of tryptophan labeled with the stable isotope nitrogen-15 (¹⁵N) is critical for a variety of research applications, particularly in quantitative proteomics, metabolic flux analysis, and drug development. ¹⁵N labeling allows for the tracing of tryptophan and its metabolites through biological systems using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. There are three primary strategies for synthesizing ¹⁵N labeled tryptophan: chemical synthesis, enzymatic synthesis, and microbial fermentation.

Chemical and Chemoenzymatic Synthesis

Chemical synthesis provides a controlled route to produce ¹⁵N labeled tryptophan. A common and effective method is a chemoenzymatic approach that begins with a ¹⁵N labeled precursor and utilizes an enzymatic step for the final stereospecific conversion.

One well-documented protocol involves the synthesis of 1-¹⁵N-L-Tryptophan starting from ¹⁵N-aniline. The indole ring is first constructed with the ¹⁵N label, and this labeled indole is then condensed with L-serine to form L-tryptophan.

Experimental Protocol: Synthesis of 1-¹⁵N-L-Tryptophan

-

Synthesis of ¹⁵N-Indole from ¹⁵N-Aniline:

-

Step 1: Sandmeyer Reaction: Convert ¹⁵N-aniline to a diazonium salt, which is then reacted to form an intermediate suitable for cyclization.

-

Step 2: Cyclization to Isatin: The intermediate is cyclized to form ¹⁵N-labeled isatin.

-

Step 3: Reduction to Indole: The ¹⁵N-isatin is reduced to ¹⁵N-indole using a reducing agent such as lithium aluminum hydride (LiAlH₄).

-

-

Enzymatic Condensation to 1-¹⁵N-L-Tryptophan:

-

Reaction Mixture: Prepare a reaction buffer containing the synthesized ¹⁵N-indole, L-serine, and pyridoxal 5'-phosphate (PLP), a necessary cofactor for the enzyme.

-

Enzyme Addition: Add tryptophan synthase to the reaction mixture. The β-subunit of this enzyme catalyzes the condensation of indole and L-serine.

-

Incubation: Incubate the reaction under optimal conditions for the enzyme (e.g., 40°C, pH 8) for a sufficient duration (e.g., 12 hours).

-

Purification: The resulting 1-¹⁵N-L-Tryptophan is then purified from the reaction mixture using standard chromatographic techniques.

-

Enzymatic Synthesis

Enzymatic synthesis offers high specificity and efficiency. The primary enzyme used is tryptophan synthase, which catalyzes the final step in the natural biosynthesis of tryptophan.

Reaction: ¹⁵N-Indole + L-Serine ---(Tryptophan Synthase, PLP)---> ¹⁵N-L-Tryptophan + H₂O

This method is advantageous for its stereospecificity, producing exclusively the biologically active L-isomer. Recent advancements in protein engineering have led to the development of mutant tryptophan synthase enzymes with improved thermal stability and catalytic efficiency, achieving yields as high as 81%.

Microbial Fermentation

Microbial fermentation is a cost-effective method for producing ¹⁵N labeled amino acids, including tryptophan, especially at a larger scale. This approach involves culturing microorganisms in a minimal medium where the sole nitrogen source is a ¹⁵N-labeled compound, typically ¹⁵N-ammonium chloride (¹⁵NH₄Cl).

Experimental Protocol: ¹⁵N Labeling in E. coli

-

Prepare M9 Minimal Medium: A defined minimal medium is prepared containing essential minerals and a carbon source (e.g., glucose). Crucially, the standard nitrogen source (¹⁴NH₄Cl) is replaced with ¹⁵NH₄Cl (e.g., 1 g/L).

-

Pre-culture: Inoculate a small volume of rich medium (e.g., 2xTY) with an E. coli strain engineered for amino acid overproduction. Grow to a high cell density.

-

Adaptation Culture: Inoculate a larger volume of the M9 medium containing ¹⁵NH₄Cl with the pre-culture. Grow overnight to adapt the cells to the minimal medium.

-

Main Culture: Inoculate the final large-scale M9 culture with the adaptation culture. Grow the cells at 37°C with vigorous shaking.

-

Induction (if applicable): If using an inducible expression system for proteins, add the inducer (e.g., IPTG) when the culture reaches the desired cell density (e.g., OD₆₀₀ of 0.6-0.8).

-

Harvesting and Hydrolysis: After sufficient growth (several doublings to ensure high isotopic incorporation), harvest the cells by centrifugation. The total cell protein is then hydrolyzed (e.g., using 6M HCl) to release the free ¹⁵N-labeled amino acids.

-

Purification: The ¹⁵N-tryptophan is separated and purified from the amino acid hydrolysate.

A similar approach using the microalga Chlamydomonas reinhardtii has also been shown to be effective, yielding an average isotopic enrichment of 99.56%.

Data Presentation: Comparison of Synthesis Methods

The choice of synthesis method depends on the required quantity, desired isotopic purity, and cost considerations. Below is a summary of quantitative data gathered from various studies.

| Synthesis Method | Starting Materials | Key Reagents/Biocatalysts | Isotopic Enrichment (%) | Yield/Concentration | Key Advantages |

| Chemoenzymatic | ¹⁵N-Aniline, L-Serine | LiAlH₄, Tryptophan Synthase | >95% (Typically high) | - | High Purity, Stereospecific |

| Enzymatic | ¹⁵N-Indole, L-Serine | Engineered Tryptophan Synthase | >98% | 81% | High Specificity, High Yield |

| Microbial (Algae) | ¹⁵NH₄Cl, CO₂ | Chlamydomonas reinhardtii | 99.56 ± 0.05% | 18-90 µg/mL | Cost-effective, High Enrichment |

| Microbial (E. coli) | ¹⁵NH₄Cl, Glucose | Escherichia coli | 98-100% | - | Scalable, High Enrichment |

Visualizing Key Pathways and Workflows

Diagrams created using the DOT language provide clear visual representations of complex biological and experimental processes.

Synthesis and Metabolic Pathways

Tryptophan is a precursor to critical signaling molecules. Understanding its metabolic fate is essential in drug development.

Caption: Overview of ¹⁵N-Tryptophan synthesis routes and its major metabolic pathways.

The majority of dietary tryptophan is metabolized through the kynurenine pathway, which produces several neuroactive and immunomodulatory compounds.

Caption: The Kynurenine Pathway of Tryptophan Metabolism.

A smaller fraction of tryptophan is converted to serotonin, a key neurotransmitter involved in mood regulation.

Caption: The Serotonin Biosynthesis Pathway.

Experimental Workflow: SILAC

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful quantitative proteomics technique that relies on the metabolic incorporation of labeled amino acids.

Caption: General workflow for a SILAC quantitative proteomics experiment.

References

An In-depth Technical Guide to Stable Isotope Labeling in Proteomics

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of stable isotope labeling (SIL) techniques for quantitative proteomics. It details the core principles, experimental methodologies, and data analysis considerations for the most common SIL approaches, including Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), Isobaric Tags for Relative and Absolute Quantitation (iTRAQ), and Tandem Mass Tags (TMT).

Introduction to Stable Isotope Labeling in Proteomics

Quantitative proteomics aims to determine the relative or absolute abundance of proteins in a sample, offering critical insights into cellular processes, disease mechanisms, and drug action. Stable isotope labeling has become a cornerstone of quantitative proteomics, enabling the accurate and reproducible measurement of protein expression changes across multiple samples.[1][2][3] These methods introduce a "heavy" isotope-labeled internal standard into a sample, which is then compared to the naturally abundant "light" counterpart in a control sample. By analyzing the ratio of heavy to light signals using mass spectrometry (MS), precise quantification of protein abundance can be achieved.

The primary SIL strategies can be broadly categorized into metabolic and chemical labeling approaches. Metabolic labeling, such as SILAC, incorporates stable isotopes into proteins in vivo as cells grow and divide.[4][5] In contrast, chemical labeling methods like iTRAQ and TMT modify proteins or peptides in vitro after extraction.

Core Labeling Strategies: A Comparative Overview

The choice of a stable isotope labeling strategy is dictated by the experimental goals, sample type, and desired level of multiplexing. Each technique presents a unique set of advantages and limitations in terms of quantification accuracy, precision, and throughput.

Quantitative Performance of Key Labeling Strategies

| Feature | SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) | iTRAQ (Isobaric Tags for Relative and Absolute Quantitation) | TMT (Tandem Mass Tags) |

| Principle | Metabolic labeling (in vivo) | Chemical labeling of peptides (in vitro) | Chemical labeling of peptides (in vitro) |

| Quantification Level | MS1 (Precursor Ion) | MS2 (Reporter Ion) | MS2 (Reporter Ion) |

| Multiplexing Capacity | Typically 2-plex or 3-plex; up to 5-plex reported | 4-plex and 8-plex | 6-plex, 10-plex, 11-plex, 16-plex, 18-plex |

| Precision | High; low technical variability as samples are mixed early | Good | Good |

| Accuracy | High; considered a gold standard for cell culture | Prone to ratio compression due to co-isolation of precursors | Prone to ratio compression, though newer MS methods can mitigate this |

| Coverage | High in metabolically active cells | Good | Good, but can be lower than label-free methods |

| Sample Type | Primarily cell culture; adaptable to some organisms | Broad applicability to cells, tissues, and biofluids | Broad applicability to cells, tissues, and biofluids |

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of stable isotope labeling experiments. The following sections provide step-by-step protocols for the key techniques.

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)

SILAC is a powerful metabolic labeling technique that involves the incorporation of stable isotope-labeled amino acids into proteins during cell growth.

Protocol:

-

Cell Culture Preparation: Two populations of cells are cultured. One is grown in "light" medium containing normal amino acids, while the other is cultured in "heavy" medium where one or more essential amino acids (typically arginine and lysine) are replaced with their stable isotope-labeled counterparts (e.g., ¹³C₆-arginine and ¹³C₆,¹⁵N₂-lysine).

-

Metabolic Labeling: Cells are passaged for at least five to six doublings in the respective SILAC media to ensure complete incorporation of the labeled amino acids into the proteome.

-

Experimental Treatment: The two cell populations can then be subjected to different experimental conditions (e.g., drug treatment vs. control).

-

Cell Lysis and Protein Extraction: After treatment, cells are harvested, washed, and lysed to extract the proteins.

-

Sample Mixing: The "light" and "heavy" protein lysates are mixed in a 1:1 ratio.

-

Protein Digestion: The combined protein mixture is digested into peptides, typically using trypsin.

-

Mass Spectrometry Analysis: The resulting peptide mixture is analyzed by LC-MS/MS. Quantification is performed at the MS1 level by comparing the signal intensities of the "light" and "heavy" peptide pairs.

Isobaric Tags for Relative and Absolute Quantitation (iTRAQ)

iTRAQ is a chemical labeling method that uses isobaric tags to label the primary amines of peptides.

Protocol:

-

Protein Extraction and Digestion: Proteins are extracted from up to eight different samples and digested into peptides.

-

Peptide Labeling: Each peptide digest is individually labeled with a specific iTRAQ reagent from a 4-plex or 8-plex kit. The labeling reaction targets the N-terminus and lysine side chains of the peptides.

-

Sample Pooling: The labeled peptide samples are combined into a single mixture.

-

Fractionation: The pooled sample is often fractionated using techniques like strong cation exchange (SCX) or high-pH reversed-phase chromatography to reduce complexity.

-

Mass Spectrometry Analysis: The fractions are analyzed by LC-MS/MS. During MS/MS fragmentation, the iTRAQ tags release reporter ions of different masses, and the intensities of these reporter ions are used for relative quantification.

Tandem Mass Tags (TMT)

TMT is another popular isobaric labeling technique that allows for the simultaneous quantification of proteins in up to 18 samples.

Protocol:

-

Protein Extraction and Digestion: Proteins are extracted from the different samples and enzymatically digested into peptides.

-

TMT Labeling: Each peptide sample is labeled with a specific TMT reagent from a multiplex kit (e.g., TMTpro™ 18-plex).

-

Sample Pooling: The TMT-labeled samples are combined into a single mixture.

-

Fractionation: To improve proteome coverage, the pooled sample is typically fractionated using off-line high-pH reversed-phase chromatography.

-

Mass Spectrometry Analysis: The peptide fractions are analyzed by LC-MS/MS. Similar to iTRAQ, quantification is based on the intensities of the reporter ions generated during MS/MS fragmentation.

Application in Signaling Pathway Analysis

Stable isotope labeling is a powerful tool for dissecting complex cellular signaling networks. By quantifying changes in protein abundance and post-translational modifications (PTMs), such as phosphorylation, researchers can gain a dynamic view of how cells respond to stimuli.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) signaling pathway plays a crucial role in cell proliferation, differentiation, and survival. Dysregulation of this pathway is implicated in various cancers. SILAC-based phosphoproteomics has been instrumental in elucidating the temporal dynamics of EGFR signaling.

Upon EGF stimulation, EGFR undergoes autophosphorylation, creating docking sites for downstream signaling proteins containing SH2 domains, such as Grb2 and Shc. This initiates a cascade of phosphorylation events, activating key pathways like the MAPK and PI3K/AKT pathways.

TGF-β Signaling Pathway

The Transforming Growth Factor-beta (TGF-β) signaling pathway is involved in a wide range of cellular processes, including cell growth, differentiation, and apoptosis. SILAC-based phosphoproteomics has been used to identify novel phosphorylation events and downstream targets in the TGF-β pathway.

TGF-β ligands bind to type II receptors, which then recruit and phosphorylate type I receptors. The activated type I receptors phosphorylate receptor-regulated Smads (R-Smads), such as Smad2 and Smad3. Phosphorylated R-Smads then form a complex with the common mediator Smad4, which translocates to the nucleus to regulate gene expression.

AKT Signaling Pathway

The AKT (also known as Protein Kinase B) signaling pathway is a central regulator of cell survival, growth, and metabolism. Quantitative proteomics, often in combination with immunoprecipitation, has been employed to measure the expression and phosphorylation status of key proteins in this pathway.

Activation of receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs) can lead to the activation of PI3K, which phosphorylates PIP2 to generate PIP3. PIP3 recruits AKT to the plasma membrane, where it is phosphorylated and activated by PDK1 and mTORC2. Activated AKT then phosphorylates a multitude of downstream substrates to exert its effects.

Conclusion

Stable isotope labeling techniques are indispensable tools in modern proteomics, providing robust and accurate quantification of protein expression and post-translational modifications. The choice between metabolic labeling with SILAC and chemical labeling with iTRAQ or TMT depends on the specific research question and experimental system. As mass spectrometry technology continues to advance, the precision, sensitivity, and multiplexing capabilities of these methods will undoubtedly improve, further expanding our understanding of complex biological systems.

References

- 1. Advantages and Disadvantages of iTRAQ, TMT, and SILAC in Protein Quantification | MtoZ Biolabs [mtoz-biolabs.com]

- 2. Comparing iTRAQ, TMT and SILAC | Silantes [silantes.com]

- 3. Label-based Proteomics: iTRAQ, TMT, SILAC Explained - MetwareBio [metwarebio.com]

- 4. Stable isotope labeling by amino acids in cell culture - Wikipedia [en.wikipedia.org]

- 5. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

L-Tryptophan-15N in Metabolic Flux Analysis: A Technical Guide

Introduction: L-Tryptophan is an essential amino acid vital for protein synthesis and serves as a precursor for the synthesis of the neurotransmitter serotonin, the hormone melatonin, and the coenzyme nicotinamide adenine dinucleotide (NAD+).[1][2] Its metabolism is primarily divided into two main routes: the kynurenine pathway and the serotonin pathway.[3][4] Dysregulation in these pathways has been linked to various pathologies, including neurological disorders, cancer, and immune dysfunction.[3] Metabolic Flux Analysis (MFA) is a powerful methodology used to quantify the rates (fluxes) of metabolic reactions within a biological system. By employing stable isotope tracers like L-Tryptophan labeled with Nitrogen-15 (¹⁵N), researchers can precisely track the fate of nitrogen atoms through these intricate metabolic networks. This technique, known as Isotope-Assisted Metabolic Flux Analysis (iMFA), provides a dynamic and quantitative snapshot of cellular phenotype, which is often not achievable by measuring metabolite concentrations alone.

L-Tryptophan-¹⁵N serves as an invaluable tool, allowing for the precise tracking of its conversion into various downstream metabolites. This provides critical insights into pathway activity, disease mechanisms, and the pharmacodynamics of therapeutic interventions. This guide details the core applications, experimental protocols, and data interpretation associated with the use of L-Tryptophan-¹⁵N in metabolic flux analysis.

Core Principles of ¹⁵N-Metabolic Flux Analysis

The fundamental principle of ¹⁵N-MFA is the introduction of a substrate labeled with the stable, heavy isotope ¹⁵N into a biological system. As the cells or organism metabolize the labeled L-Tryptophan, the ¹⁵N atom is incorporated into a series of downstream metabolites. By measuring the degree and pattern of ¹⁵N enrichment in these metabolites, typically using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, it is possible to deduce the flow of nitrogen through the metabolic network.

The workflow involves several key stages:

-

Isotope Labeling: Introducing ¹⁵N-labeled L-Tryptophan into the system (cell culture or in vivo model) and allowing it to reach a metabolic and isotopic steady state.

-

Sample Analysis: Harvesting samples and using analytical techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) to measure the mass isotopomer distributions (MIDs) of key metabolites.

-

Computational Modeling: Using the experimental MIDs, along with measured uptake and secretion rates, to constrain a computational model of the metabolic network. This model is then used to calculate the intracellular reaction rates or fluxes.

Key Applications

The use of L-Tryptophan-¹⁵N in MFA has several key applications in research and drug development:

-

Metabolic Flux Analysis: It allows for the direct tracing and quantification of metabolic pathway activity in real-time, particularly for the kynurenine and serotonin pathways.

-

Disease Biomarker Discovery: By comparing the metabolic flux maps of healthy versus diseased states, researchers can identify metabolic signatures and potential biomarkers associated with specific pathologies.

-

Drug Development: This technique is used to evaluate the effect of new drug candidates on tryptophan metabolism, confirm target engagement, and understand mechanisms of action or off-target effects.

-

Pharmacokinetic Studies: It aids in studying the absorption, distribution, metabolism, and excretion (ADME) of tryptophan and its metabolites, providing insights into the kinetics of these processes.

Experimental Protocols

Detailed methodologies are critical for reproducible and accurate metabolic flux analysis. Below are generalized protocols for in vitro and in vivo studies.

Protocol 1: In Vitro Metabolic Flux Analysis in Cell Culture

Objective: To quantify the conversion of ¹⁵N-L-Tryptophan into its primary metabolites in a mammalian cell line.

Materials:

-

¹⁵N-labeled L-Tryptophan (e.g., L-Tryptophan-¹⁵N₂, L-Tryptophan-α-¹⁵N)

-

Mammalian cell line of interest

-

Custom tissue culture medium lacking tryptophan

-

Dialyzed fetal bovine serum (FBS)

-

Phosphate-buffered saline (PBS)

-

Metabolite extraction solvent (e.g., 80% methanol, -80°C)

-

LC-MS/MS system

Methodology:

-

Cell Culture: Culture cells to the desired confluency (typically mid-log phase) in standard growth medium.

-

Media Switch: Aspirate the standard medium, wash cells twice with pre-warmed PBS, and switch to the custom experimental medium containing ¹⁵N-L-Tryptophan at a known concentration.

-

Isotope Labeling: Incubate the cells for a predetermined period to approach isotopic steady state. This duration should be optimized based on the cell doubling time and pathway kinetics.

-

Sample Collection:

-

Extracellular Metabolites: Collect an aliquot of the culture medium.

-

Intracellular Metabolites: Aspirate the remaining medium, wash the cell monolayer rapidly with cold saline, and add ice-cold extraction solvent to quench metabolism and extract metabolites.

-

-

Metabolite Extraction: Scrape the cells in the extraction solvent and transfer the lysate to a microcentrifuge tube. Centrifuge at high speed to pellet cell debris.

-

Sample Preparation: Collect the supernatant containing the metabolites and dry it under a vacuum or nitrogen stream. Reconstitute the dried extract in a suitable solvent for LC-MS analysis.

-

LC-MS/MS Analysis: Analyze the samples to determine the mass isotopomer distributions for tryptophan and its key metabolites (e.g., kynurenine, serotonin, kynurenic acid).

-

Data Analysis: Use the labeling data and any measured uptake/secretion rates to calculate metabolic fluxes using specialized software.

Protocol 2: In Vivo Metabolic Tracing in Animal Models

Objective: To trace the whole-body metabolism and tissue-specific fate of ¹⁵N-L-Tryptophan.

Materials:

-

¹⁵N-labeled L-Tryptophan

-

Animal model (e.g., mouse, rat)

-

Administration vehicle (e.g., saline for injection, gavage solution)

-

Blood collection supplies (e.g., heparinized capillaries)

-

Tissue collection and homogenization equipment

-

Metabolite extraction solvents

-

LC-MS/MS system

Methodology:

-

Acclimation: Acclimate animals to the housing and dietary conditions.

-

Tracer Administration: Administer the ¹⁵N-L-Tryptophan via a chosen route (e.g., intravenous infusion for steady-state analysis, or oral gavage for ADME studies).

-

Sample Collection: Collect blood samples at various time points post-administration. At the study endpoint, collect relevant tissues such as the liver, brain, and intestine.

-

Sample Processing:

-

Plasma: Separate plasma from blood by centrifugation.

-

Tissues: Flash-freeze tissues in liquid nitrogen immediately upon collection. Homogenize the frozen tissue samples in an appropriate buffer or solvent.

-

-

Metabolite Extraction: Perform metabolite extraction from plasma and tissue homogenates, typically using a protein precipitation step with a cold organic solvent.

-

LC-MS/MS Analysis: Analyze the extracts to quantify the temporal changes in the concentrations and ¹⁵N-enrichment of tryptophan and its metabolites.

-

Flux Quantification: The quantitative data from the mass spectrometry analysis provides insights into the kinetics and fluxes of tryptophan metabolism throughout the body. This data should be summarized in tables for clear interpretation.

Data Presentation

Quantitative data from MFA studies are best presented in structured tables to allow for clear comparison between different experimental conditions.

Table 1: Example of Relative ¹⁵N-Enrichment in Metabolites from an In Vitro Study

| Metabolite | Control Condition (% ¹⁵N Enrichment) | Treated Condition (% ¹⁵N Enrichment) | Fold Change |

| L-Tryptophan | 98.5 ± 0.5 | 98.2 ± 0.6 | - |

| Kynurenine | 45.2 ± 3.1 | 75.8 ± 4.5 | 1.68 |

| Kynurenic Acid | 15.7 ± 1.8 | 12.1 ± 1.5 | 0.77 |

| Anthranilic Acid | 20.1 ± 2.2 | 35.4 ± 3.0 | 1.76 |

| 5-Hydroxytryptophan | 30.5 ± 2.9 | 10.3 ± 1.4 | 0.34 |

| Serotonin | 28.9 ± 2.5 | 9.1 ± 1.1 | 0.31 |

Data are hypothetical and for illustrative purposes.

Table 2: Example of Metabolic Fluxes from Tryptophan in an In Vivo Mouse Model

| Metabolic Flux (Pathway) | Liver (nmol/g/hr) | Brain (nmol/g/hr) | Plasma (nmol/mL/hr) |

| Tryptophan -> Kynurenine | 150.4 ± 12.3 | 15.2 ± 2.1 | 85.6 ± 7.9 |

| Tryptophan -> 5-HTP | 5.1 ± 0.8 | 25.8 ± 3.4 | N/A |

| Kynurenine -> Kynurenic Acid | 30.2 ± 4.1 | 5.6 ± 0.9 | 12.3 ± 1.8 |

| Kynurenine -> Anthranilic Acid | 45.7 ± 5.5 | 2.1 ± 0.5 | 20.1 ± 2.5 |

Flux values are hypothetical, based on the type of quantitative data derived from ¹³C or ¹⁵N-MFA studies.

Visualizations

Diagrams are essential for visualizing complex metabolic pathways and experimental designs.

Caption: Major metabolic pathways of L-Tryptophan.

Caption: General workflow for ¹⁵N-Metabolic Flux Analysis.

Caption: Logical relationship for metabolic flux calculation.

Conclusion

L-Tryptophan-¹⁵N is a powerful and indispensable tracer for quantifying the dynamics of tryptophan metabolism. Its application in metabolic flux analysis enables a precise determination of reaction rates within the kynurenine and serotonin pathways, offering deep insights into cellular and organismal physiology. For researchers, scientists, and drug development professionals, leveraging ¹⁵N-MFA provides a quantitative framework to understand the complex role of tryptophan in health and disease, identify novel therapeutic targets, and assess the metabolic impact of new chemical entities. The combination of stable isotope tracing with advanced mass spectrometry and computational modeling continues to push the boundaries of our understanding of metabolic regulation.

References

An In-depth Technical Guide to L-Tryptophan-15N: Properties, Analysis, and Biological Context

L-Tryptophan-15N is a stable, isotopically labeled variant of the essential amino acid L-tryptophan, where one or more nitrogen atoms (¹⁴N) are replaced with the heavier isotope, nitrogen-15 (¹⁵N). This labeling provides a powerful tool for researchers in various scientific disciplines, enabling the tracing and quantification of tryptophan and its metabolites in biological systems without the use of radioactive materials.[1][2] this compound is extensively used in metabolic research, proteomics, and biomolecular Nuclear Magnetic Resonance (NMR) spectroscopy to elucidate protein structure, dynamics, and metabolic fluxes.[3] Its applications are crucial in drug development and for understanding the role of tryptophan in health and disease.[2]

Physical and Chemical Properties

The incorporation of the ¹⁵N isotope results in a predictable mass shift, which is fundamental for its detection and differentiation from its natural counterpart in mass spectrometry. The core physical and chemical characteristics are largely similar to unlabeled L-tryptophan, with the primary difference being its molecular weight.

Below is a summary of the key quantitative properties for L-Tryptophan labeled with one ¹⁵N atom (L-Tryptophan-¹⁵N) and two ¹⁵N atoms (L-Tryptophan-¹⁵N₂).

| Property | L-Tryptophan-¹⁵N | L-Tryptophan-¹⁵N₂ | Unlabeled L-Tryptophan | References |

| Molecular Formula | C₁₁H₁₂¹⁵NNO₂ | C₁₁H₁₂¹⁵N₂O₂ | C₁₁H₁₂N₂O₂ | |

| Molecular Weight | 205.22 g/mol | 206.21 g/mol | 204.23 g/mol | |

| Monoisotopic Mass | 205.086912 g/mol | 206.083947 g/mol | 204.089878 g/mol | |

| Melting Point | 280-285 °C (decomposes) | 280-285 °C (decomposes) | 289-290.5 °C (decomposes) | |

| Optical Activity [α]20/D | -30.5° (c=1 in H₂O) | -30.5° (c=1 in H₂O) | -30.5° (c=1 in H₂O) | |

| Solubility | Soluble in hot alcohol and dilute acids/alkali hydroxides. Slightly soluble in water. | Data not available, but expected to be similar to unlabeled. | 1g in 100mL of water. Soluble in hot alcohol. Insoluble in chloroform and ether. | |

| XLogP3 | -1.1 | -1.1 | -1.1 | |

| Hydrogen Bond Donor Count | 3 | 3 | 3 | |

| Hydrogen Bond Acceptor Count | 3 | 3 | 3 |

Experimental Protocols and Methodologies

The use of this compound in research necessitates specific experimental protocols for sample preparation, analysis, and data interpretation. Below are detailed methodologies for key applications.

Metabolic Labeling of Proteins for NMR Spectroscopy

Stable isotope labeling is a cornerstone of biomolecular NMR, allowing for the study of protein structure and dynamics. This protocol outlines a general procedure for producing a ¹⁵N-labeled protein in E. coli for subsequent NMR analysis.

Methodology:

-

Pre-culture Preparation: Inoculate a single colony of E. coli (transformed with the plasmid containing the gene of interest) into a rich medium like 2xTY containing the appropriate antibiotic. Grow the culture to a high optical density (OD₆₀₀).

-

M9 Minimal Media Inoculation: Use the pre-culture to inoculate an M9 minimal media starter culture. This M9 medium should contain ¹⁵NH₄Cl as the sole nitrogen source, along with glucose, vitamins, and trace elements.

-

Main Culture Growth: Inoculate the large-scale M9 main culture (containing ¹⁵NH₄Cl) with the overnight M9 starter culture. Grow the cells at an appropriate temperature until they reach the mid-log phase (OD₆₀₀ ≈ 0.6-0.8).

-

Protein Expression Induction: Induce protein expression by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to the culture. Continue to grow the cells for several hours to allow for the expression of the ¹⁵N-labeled protein.

-

Cell Harvesting and Lysis: Harvest the cells by centrifugation. Resuspend the cell pellet in a suitable lysis buffer and lyse the cells using methods like sonication or a French press.

-

Protein Purification: Purify the ¹⁵N-labeled protein from the cell lysate using standard chromatography techniques (e.g., affinity, ion exchange, size exclusion).

-

NMR Sample Preparation: The final purified protein should be concentrated to 0.5 – 1 mM in a low-salt NMR buffer (e.g., 25 mM phosphate buffer, pH < 6.5). Add 5-10% Deuterium Oxide (D₂O) for the NMR lock signal. A reference compound like DSS may also be added.

Quantification of Protein-Bound Tryptophan via LC-MS/MS

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and specific method for quantifying amino acids. This protocol, adapted from methods for analyzing protein-bound tryptophan, can be used for absolute quantification by employing an isotopically labeled internal standard, such as L-Tryptophan-¹⁵N.

Methodology:

-

Sample Preparation: Weigh approximately 4 mg of the protein-containing sample (e.g., ground seeds, tissue homogenate) into a microtube.

-

Alkaline Hydrolysis: Add a solution of sodium or lithium hydroxide to the sample to release the amino acids from the protein backbone. Incubate the mixture at a high temperature (e.g., 110-120°C) for several hours (e.g., 16 hours). This step is critical as tryptophan is degraded by standard acid hydrolysis conditions.

-

Neutralization and Extraction: After hydrolysis, cool the samples and neutralize the base with an acid (e.g., HCl). Add an extraction buffer containing the ¹⁵N-labeled tryptophan internal standard.

-

Clarification: Centrifuge the samples to pellet any insoluble material. Transfer the supernatant, which contains the free amino acids, to a new plate or vial for analysis.

-

LC-MS/MS Analysis: Inject the sample into an LC-MS/MS system.

-

Chromatography: Separate the amino acids using a reverse-phase C18 column.

-

Mass Spectrometry: Use a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Define specific precursor-to-product ion transitions for both the native tryptophan (analyte) and the ¹⁵N-labeled tryptophan (internal standard).

-

-

Quantification: Create a calibration curve using known concentrations of unlabeled tryptophan spiked with a constant amount of the ¹⁵N-labeled internal standard. The absolute quantity of tryptophan in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Biological Significance and Metabolic Pathways

Beyond its role as a building block for proteins, L-tryptophan is a crucial precursor for the synthesis of several bioactive molecules. The three primary metabolic pathways for tryptophan are the kynurenine pathway, the serotonin pathway, and the indole pathway, which is largely mediated by gut microbiota.

-

Kynurenine Pathway: This is the major route of tryptophan catabolism, accounting for over 90% of tryptophan degradation. It is initiated by the enzymes indoleamine 2,3-dioxygenase (IDO) or tryptophan 2,3-dioxygenase (TDO). This pathway produces several neuroactive metabolites, including kynurenic acid and quinolinic acid, and is the route for de novo synthesis of niacin (Vitamin B3).

-

Serotonin Pathway: A small but vital fraction of dietary tryptophan (around 1-3%) is converted into the neurotransmitter serotonin (5-hydroxytryptamine, 5-HT). This conversion is initiated by the rate-limiting enzyme tryptophan hydroxylase (TPH). Serotonin plays a critical role in regulating mood, sleep, and gastrointestinal motility. It also serves as the precursor to the hormone melatonin, which governs circadian rhythms.

-

Indole Pathway: Gut microbes can metabolize tryptophan into various indole derivatives, such as indole-3-propionic acid (IPA). These metabolites can have significant effects on host physiology, including immune function and gut-brain axis signaling.

References

L-Tryptophan-15N in Metabolic Pathway Tracing: A Technical Guide

Introduction

L-tryptophan is an essential amino acid crucial for protein synthesis and serves as a precursor for numerous bioactive molecules, including the neurotransmitter serotonin and the co-factor nicotinamide adenine dinucleotide (NAD+)[1][2]. The metabolic pathways of tryptophan are complex, with the majority (approximately 95%) being catabolized through the kynurenine pathway, and smaller portions directed towards the serotonin and indole pathways[3][4]. Dysregulation in these pathways is implicated in a range of pathologies, including neurological disorders, cancer, and immune dysfunction[5]. Stable isotope tracing, utilizing molecules like L-Tryptophan-15N, provides a powerful tool for elucidating the dynamics of these pathways. By replacing the naturally abundant ¹⁴N with the heavier, non-radioactive ¹⁵N isotope, researchers can precisely track the journey of tryptophan and its conversion into downstream metabolites through complex biological systems. This technical guide details the core principles, experimental methodologies, and data analysis techniques for using this compound in metabolic research, aimed at researchers, scientists, and professionals in drug development.

Core Metabolic Pathways of L-Tryptophan

L-tryptophan is primarily metabolized through two major pathways: the Kynurenine Pathway and the Serotonin Pathway. The ¹⁵N label on the tryptophan molecule allows for the differentiation of the tracer and its metabolites from the endogenous, unlabeled pool.

-

The Kynurenine Pathway : This is the principal route for tryptophan degradation, accounting for about 95% of its catabolism. The initial and rate-limiting step is catalyzed by either tryptophan 2,3-dioxygenase (TDO) in the liver or indoleamine 2,3-dioxygenase (IDO) in extrahepatic tissues. This pathway produces several neuroactive and immunomodulatory metabolites before ultimately leading to the synthesis of NAD+.

-

The Serotonin Pathway : While quantitatively smaller, this pathway is vital for synthesizing the neurotransmitter serotonin (5-hydroxytryptamine, 5-HT) and the hormone melatonin. The rate-limiting step is the hydroxylation of tryptophan to 5-hydroxytryptophan (5-HTP) by the enzyme tryptophan hydroxylase (TPH).

References

- 1. What is the tryptophan kynurenine pathway and why is it important to neurotherapy? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. L-Tryptophan: Basic Metabolic Functions, Behavioral Research and Therapeutic Indications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Analysis of Tryptophan and Its Main Metabolite Kynurenine and the Risk of Multiple Cancers Based on the Bidirectional Mendelian Randomization Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Kynurenine Pathway of Tryptophan Metabolism: Regulatory and Functional Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

A Technical Guide to the Natural Abundance of ¹⁵N Versus Labeled Compounds for Researchers, Scientists, and Drug Development Professionals

An in-depth exploration of the principles, applications, and methodologies underpinning the use of the stable isotope Nitrogen-15 in scientific research.

This technical guide provides a comprehensive overview of the stable nitrogen isotope, ¹⁵N, contrasting its natural abundance with the application of ¹⁵N-labeled compounds in research and drug development. Tailored for researchers, scientists, and professionals in drug development, this document delves into the core principles of isotopic labeling, details key experimental protocols, and presents quantitative data to facilitate a deeper understanding and practical application of ¹⁵N-based methodologies.

The Core Distinction: Natural Abundance vs. Labeled Compounds

Nitrogen, a fundamental element in biological systems, is composed primarily of two stable isotopes: ¹⁴N and ¹⁵N. The vast majority of naturally occurring nitrogen is ¹⁴N, rendering ¹⁵N a rare isotope. This low natural abundance is the cornerstone of its utility as a tracer in scientific experiments. By introducing molecules artificially enriched with ¹⁵N into a biological system, researchers can readily distinguish these labeled compounds from the endogenous, unlabeled molecules.

The key differentiator between the two isotopes lies in their nuclear properties. ¹⁵N possesses a nuclear spin of 1/2, which results in sharper signals in Nuclear Magnetic Resonance (NMR) spectroscopy compared to the more abundant ¹⁴N, which has a nuclear spin of 1 and exhibits quadrupolar broadening that can obscure signals.[1] This property makes ¹⁵N particularly valuable for detailed structural and dynamic studies of biomolecules.

Data Presentation: Isotopic Properties and Abundance

The following tables summarize the key quantitative data regarding the natural abundance and properties of nitrogen isotopes, as well as typical enrichment levels achieved in labeling experiments.

| Table 1: Properties of Stable Nitrogen Isotopes | |

| Property | ¹⁴N |

| Natural Abundance | ~99.63%[2] |

| Number of Protons | 7 |

| Number of Neutrons | 7 |

| Nuclear Spin (I) | 1 |

| NMR Activity | Active (Quadrupolar) |

| Table 2: Natural Abundance of ¹⁵N in Various Samples | |

| Sample | δ¹⁵N (‰) vs. Air |

| Atmospheric N₂ | 0 (by definition) |

| Terrestrial Materials | -20 to +30 |

| Fertilizers (from atmospheric N₂) | 0 ± 3 |

| Animal Manure (Nitrate) | +10 to +25 |

| Plant Tissues | -15 to +20[3] |

| Table 3: Typical ¹⁵N Enrichment Levels in Labeled Compounds | |

| Application | Typical Enrichment (%) |

| NMR Spectroscopy | >95% |

| Mass Spectrometry | Variable, dependent on experimental goals |

| E. coli Protein Expression | >98% |

| Mammalian Cells (in culture) | >95% |

Key Applications in Research and Drug Development

The ability to trace nitrogen pathways with high precision has made ¹⁵N-enriched compounds indispensable tools in a multitude of scientific disciplines.

-

Metabolic Studies and Flux Analysis: ¹⁵N-labeled substrates, such as amino acids and nucleotides, are instrumental in tracing metabolic pathways and quantifying the flow of nitrogen through these networks (metabolic flux analysis). This is crucial for understanding cellular metabolism in both healthy and diseased states.

-

Quantitative Proteomics: Stable Isotope Labeling with Amino acids in Cell culture (SILAC) is a powerful technique that utilizes ¹⁵N-labeled amino acids for the relative and absolute quantification of proteins. By comparing the abundance of ¹⁴N and ¹⁵N-labeled peptides, researchers can identify changes in protein expression in response to various stimuli or in different disease models.

-

Structural Biology (NMR): The favorable NMR properties of ¹⁵N are exploited to determine the three-dimensional structures of proteins and nucleic acids.

-

Drug Development: In drug development, ¹⁵N labeling is used to study drug metabolism and pharmacokinetics (DMPK). By labeling a drug candidate with ¹⁵N, researchers can track its fate in the body, identify its metabolites, and determine its mechanism of action.[4]

Experimental Protocols

The successful application of ¹⁵N isotopes hinges on robust and well-defined experimental protocols. Below are detailed methodologies for key experiments.

Protocol for ¹⁵N Metabolic Labeling of Proteins in E. coli for NMR Analysis

This protocol outlines the steps for producing uniformly ¹⁵N-labeled proteins in E. coli, a common requirement for structural studies by NMR spectroscopy.

Materials:

-

M9 minimal media components

-

¹⁵NH₄Cl (as the sole nitrogen source)

-

Glucose (or other carbon source)

-

Trace elements solution

-

MgSO₄ and CaCl₂ solutions

-

Appropriate antibiotics

-

E. coli expression strain transformed with the plasmid encoding the protein of interest

Procedure:

-

Prepare M9 Minimal Media: Prepare 1 liter of M9 minimal media, omitting the standard ammonium chloride.

-

Add ¹⁵N Source: Aseptically add 1 gram of ¹⁵NH₄Cl to the 1 liter of M9 media. This will serve as the sole nitrogen source for bacterial growth and protein synthesis.

-

Inoculation: Inoculate a small starter culture (5-10 mL) of the E. coli expression strain in the ¹⁵N-labeled M9 media and grow overnight at 37°C with shaking.

-

Scale-Up: The following day, use the starter culture to inoculate a larger volume (e.g., 1 liter) of ¹⁵N-labeled M9 media.

-

Growth and Induction: Grow the culture at 37°C with shaking until it reaches an optical density at 600 nm (OD₆₀₀) of 0.6-0.8. Induce protein expression according to the specific requirements of your expression system (e.g., by adding IPTG).

-

Harvesting: After the induction period (typically 3-4 hours or overnight at a lower temperature), harvest the cells by centrifugation.

-

Protein Purification: Purify the ¹⁵N-labeled protein from the cell pellet using standard chromatography techniques.

-

Verification of Labeling: Confirm the incorporation of ¹⁵N using mass spectrometry. The mass of the labeled protein will be higher than the unlabeled protein by the number of nitrogen atoms in the protein sequence.

Protocol for SILAC using ¹⁵N-Labeled Amino Acids for Quantitative Proteomics

This protocol describes the use of SILAC to compare the proteomes of two cell populations.

Materials:

-

SILAC-specific cell culture medium (deficient in arginine and lysine)

-

"Light" amino acids (¹⁴N-arginine and ¹⁴N-lysine)

-

"Heavy" amino acids (e.g., ¹⁵N₂-lysine and ¹⁵N₄-arginine)

-

Dialyzed fetal bovine serum (FBS)

-

Mammalian cell line of interest

-

Standard cell culture reagents and equipment

Procedure:

-

Cell Culture Preparation: Culture two populations of the same cell line. One population is grown in "light" SILAC medium supplemented with normal ("light") arginine and lysine. The second population is grown in "heavy" SILAC medium supplemented with the ¹⁵N-labeled ("heavy") arginine and lysine.

-

Metabolic Labeling: Grow the cells for at least five to six cell divisions in their respective SILAC media to ensure complete incorporation of the labeled amino acids into the proteome.

-

Experimental Treatment: Apply the experimental treatment to one cell population (e.g., drug treatment to the "heavy" labeled cells) and a control treatment to the other ("light" labeled cells).

-

Cell Lysis and Protein Extraction: After treatment, harvest and lyse the cells from both populations separately.

-

Protein Quantification and Mixing: Determine the protein concentration of each lysate. Mix equal amounts of protein from the "light" and "heavy" cell lysates.

-

Protein Digestion: Digest the mixed protein sample into peptides using a protease such as trypsin.

-

Mass Spectrometry Analysis: Analyze the resulting peptide mixture using high-resolution mass spectrometry (LC-MS/MS).

-

Data Analysis: The mass spectrometer will detect pairs of peptides that are chemically identical but differ in mass due to the isotopic label. The ratio of the signal intensities of the "heavy" and "light" peptide pairs corresponds to the relative abundance of the protein in the two cell populations.

Visualizing Workflows and Pathways

Diagrams generated using Graphviz (DOT language) provide clear visual representations of complex experimental workflows and biological pathways.

Experimental Workflow for ¹⁵N Metabolic Labeling and NMR Analysis

Caption: Workflow for producing ¹⁵N-labeled proteins for NMR analysis.

Simplified Workflow for SILAC-based Quantitative Proteomics

Caption: A streamlined workflow for quantitative proteomics using SILAC.

Tracing Nitrogen Flow in the Urea Cycle with ¹⁵N

The urea cycle is a critical metabolic pathway for the detoxification of ammonia. ¹⁵N-labeled compounds can be used to trace the flow of nitrogen through this cycle. For instance, by providing ¹⁵N-labeled ammonia (¹⁵NH₃) or ¹⁵N-labeled aspartate, researchers can follow the incorporation of the labeled nitrogen into the final product, urea.

Caption: The Urea Cycle, highlighting potential points for ¹⁵N tracing.

References

- 1. Using SILAC to Develop Quantitative Data-Independent Acquisition (DIA) Proteomic Methods | Springer Nature Experiments [experiments.springernature.com]

- 2. Redirecting [linkinghub.elsevier.com]

- 3. news-medical.net [news-medical.net]

- 4. One‐shot 13C15N‐metabolic flux analysis for simultaneous quantification of carbon and nitrogen flux - PMC [pmc.ncbi.nlm.nih.gov]

Unlocking Cellular Secrets: A Technical Guide to Stable Isotopes in Research

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide explores the core advantages of utilizing stable isotopes in research, providing a technical overview for scientists and professionals in drug development. Stable isotopes, non-radioactive atoms of an element with additional neutrons, have become an indispensable tool for tracing metabolic pathways, quantifying proteins, and elucidating enzymatic mechanisms. Their inherent safety and the precision they offer in analytical measurements have revolutionized our understanding of complex biological systems.

Core Principles: The Power of a Neutron

Unlike their radioactive counterparts, stable isotopes do not decay and emit radiation, making them safe for long-term studies in a variety of biological systems, including human subjects.[1][2] The most commonly used stable isotopes in biomedical research include carbon-13 (¹³C), nitrogen-15 (¹⁵N), deuterium (²H or D), and oxygen-18 (¹⁸O).[1] The fundamental principle behind their use lies in their mass difference. This subtle change in mass allows for the differentiation and tracking of labeled molecules through complex biological processes using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[3][4]

Key Advantages of Stable Isotopes in Research

| Feature | Advantage | Application Areas |

| Non-radioactive | Safe for in vivo studies in humans and long-term experiments without radiation hazards. | Metabolic tracing, clinical research, drug metabolism studies. |

| High Precision & Accuracy | Mass spectrometry allows for precise quantification of labeled molecules, providing high-resolution data. | Quantitative proteomics, metabolic flux analysis. |

| Versatility | Applicable across a wide range of research fields and compatible with various analytical platforms like LC-MS and NMR. | Proteomics, metabolomics, genomics, environmental science. |

| Multiplexing Capabilities | Techniques like Tandem Mass Tags (TMT) enable the simultaneous analysis of multiple samples, increasing throughput and reducing experimental variability. | Large-scale quantitative proteomic studies, biomarker discovery. |

| Kinetic Isotope Effect (KIE) | The difference in reaction rates between molecules with light and heavy isotopes can be used to study reaction mechanisms and improve drug properties. | Drug development, enzymology. |

Applications in Drug Development and Beyond

Stable isotopes offer profound insights at various stages of the research and development pipeline, from fundamental biological discovery to the optimization of therapeutic agents.

Metabolic Research: Tracing Cellular Pathways

Stable isotope tracers allow researchers to follow the journey of a molecule through intricate metabolic networks. By introducing a substrate labeled with a stable isotope, such as ¹³C-glucose, scientists can track the incorporation of the label into downstream metabolites, providing a dynamic view of metabolic pathways. This approach, known as metabolic flux analysis, is crucial for understanding disease states like cancer and diabetes and for evaluating the mechanism of action of drugs that target metabolism.

Diagram: Tracing ¹³C-Glucose through Central Carbon Metabolism

Caption: Flow of ¹³C from glucose through glycolysis and the TCA cycle.

Quantitative Proteomics: Measuring Protein Abundance

Stable isotope labeling is a cornerstone of quantitative proteomics, enabling the accurate comparison of protein levels between different samples. Techniques like Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) and Tandem Mass Tag (TMT) labeling have transformed the field.

-

SILAC: In SILAC, cells are metabolically labeled by growing them in media containing "heavy" amino acids (e.g., ¹³C- or ¹⁵N-labeled lysine and arginine). This allows for the direct comparison of protein abundance between different cell populations at the protein level.

-

TMT: TMT reagents are chemical tags that are added to peptides after protein digestion. These tags have the same total mass but produce different reporter ions upon fragmentation in the mass spectrometer, allowing for the relative quantification of peptides from multiple samples simultaneously.

Diagram: SILAC Experimental Workflow

Caption: A simplified workflow for a SILAC-based proteomics experiment.

Drug Development: Leveraging the Kinetic Isotope Effect

The substitution of a hydrogen atom with its heavier isotope, deuterium, can significantly alter the rate of a chemical reaction, a phenomenon known as the Kinetic Isotope Effect (KIE). This is because the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. In drug development, this effect is strategically employed to slow down the metabolic breakdown of a drug, often mediated by cytochrome P450 enzymes.

Advantages of Deuteration in Drug Design:

-

Improved Pharmacokinetics: Slower metabolism can lead to a longer drug half-life, increased systemic exposure, and the potential for lower or less frequent dosing.

-

Reduced Toxic Metabolites: By slowing down a metabolic pathway that produces harmful byproducts, deuterium labeling can enhance the safety profile of a drug.

-

Metabolic Switching: Deuteration at one site can redirect metabolism towards alternative pathways, which may be advantageous if it leads to the formation of less toxic or more active metabolites.

The first FDA-approved deuterated drug, deutetrabenazine, demonstrated the clinical and commercial viability of this approach.

Diagram: The Kinetic Isotope Effect in Drug Metabolism

Caption: Deuteration slows drug metabolism due to the kinetic isotope effect.

Experimental Protocols

Protocol 1: Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)

This protocol provides a general workflow for a SILAC experiment. Specific conditions will need to be optimized for different cell lines.

Materials:

-

SILAC-certified dialyzed fetal bovine serum (FBS)

-

SILAC-grade "light" L-arginine and L-lysine

-

SILAC-grade "heavy" ¹³C₆-L-arginine and ¹³C₆,¹⁵N₂-L-lysine

-

Appropriate cell culture medium deficient in arginine and lysine

-

Cell culture flasks, plates, and other standard cell culture equipment

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Trypsin (mass spectrometry grade)

-

C18 desalting columns

Methodology:

-

Adaptation Phase:

-

Culture two populations of cells. One population is grown in "light" medium containing normal arginine and lysine.

-

The second population is grown in "heavy" medium containing the heavy isotope-labeled arginine and lysine.

-

Subculture the cells for at least five to six cell doublings to ensure complete incorporation of the heavy amino acids.

-

Verify incorporation efficiency (>95%) by mass spectrometry analysis of a small aliquot of the "heavy" cell lysate.

-

-

Experimental Phase:

-

Once fully labeled, treat the "light" and "heavy" cell populations with the experimental condition and control, respectively (or vice versa in a label-swap replicate).

-

Harvest the cells by scraping or trypsinization and wash with ice-cold PBS.

-

-

Sample Preparation:

-

Lyse the cells in a suitable lysis buffer.

-

Determine the protein concentration of each lysate using a protein assay (e.g., BCA).

-

Combine the "light" and "heavy" lysates in a 1:1 protein ratio.

-

-

Protein Digestion:

-

Reduce the disulfide bonds in the combined lysate with DTT and alkylate the cysteine residues with iodoacetamide.

-

Digest the proteins into peptides overnight using trypsin.

-

-

Peptide Cleanup and Mass Spectrometry:

-

Desalt the resulting peptide mixture using a C18 column.

-

Analyze the peptides by high-resolution LC-MS/MS.

-

-

Data Analysis:

-

Use specialized software (e.g., MaxQuant) to identify and quantify the "light" and "heavy" peptide pairs. The ratio of the peak intensities of the heavy to light peptides reflects the relative abundance of the protein in the two samples.

-

Protocol 2: Tandem Mass Tag (TMT) Labeling

This protocol outlines the general steps for TMT labeling of peptides for multiplexed quantitative proteomics.

Materials:

-

TMT labeling reagents (e.g., TMTpro™ 16plex Label Reagent Set)

-

Anhydrous acetonitrile

-

Hydroxylamine (5%)

-

Triethylammonium bicarbonate (TEAB) buffer

-

Peptide samples from protein digestion

-

C18 desalting columns

Methodology:

-

Peptide Preparation and Quantification:

-

Start with equal amounts of digested peptide samples from each condition.

-

Ensure peptides are desalted and resuspended in a suitable buffer (e.g., 100 mM TEAB).

-

-

TMT Reagent Reconstitution:

-

Equilibrate the TMT label reagents to room temperature.

-

Add anhydrous acetonitrile to each vial of TMT reagent, vortex to dissolve, and briefly centrifuge.

-

-

Labeling Reaction:

-

Add the appropriate volume of the reconstituted TMT reagent to each peptide sample.

-

Incubate the reaction for 1 hour at room temperature.

-

-

Quenching the Reaction:

-

Add hydroxylamine to each sample to quench the labeling reaction by reacting with any excess TMT reagent.

-

Incubate for 15 minutes at room temperature.

-

-

Sample Pooling and Cleanup:

-

Combine all labeled samples into a single new tube.

-

Desalt the pooled, labeled peptide mixture using a C18 column.

-

-

Mass Spectrometry and Data Analysis:

-

Analyze the labeled peptide mixture by LC-MS/MS.

-

During fragmentation (MS2), the reporter ions are released, and their relative intensities are used to quantify the corresponding peptides across the different samples.

-

Protocol 3: ¹³C-Glucose Metabolic Labeling

This protocol provides a basic framework for a ¹³C-glucose tracing experiment in cell culture.

Materials:

-

[U-¹³C₆]-D-glucose (uniformly labeled)

-

Glucose-free cell culture medium

-

Dialyzed FBS

-

Standard cell culture equipment

-

Methanol, water, and chloroform for metabolite extraction

-

LC-MS or GC-MS system

Methodology:

-

Cell Seeding and Growth:

-

Plate cells at a desired density and allow them to adhere and grow in standard glucose-containing medium.

-

-

Isotope Labeling:

-

When cells reach the desired confluency, aspirate the standard medium and wash the cells with PBS.

-

Replace the medium with glucose-free medium supplemented with a known concentration of [U-¹³C₆]-D-glucose and dialyzed FBS.

-

Incubate the cells for a specified period (e.g., a time course from minutes to hours) to allow for the incorporation of the ¹³C label into downstream metabolites.

-

-

Metabolite Extraction:

-

Aspirate the labeling medium and quickly wash the cells with ice-cold saline.

-

Immediately add a cold extraction solvent (e.g., 80% methanol) to quench metabolism and extract the metabolites.

-

Scrape the cells and collect the cell extract.

-

Perform a liquid-liquid extraction (e.g., with chloroform and water) to separate polar and nonpolar metabolites if necessary.

-

-

Sample Analysis:

-

Analyze the polar metabolite extracts by LC-MS or GC-MS to identify and quantify the mass isotopologues of various metabolites (e.g., lactate, citrate, malate).

-

-

Data Analysis:

-

Determine the mass isotopologue distribution for each metabolite of interest. This distribution reveals the extent of ¹³C incorporation and provides insights into the activity of different metabolic pathways. For example, the presence of M+2 and M+3 labeled intermediates in the TCA cycle can indicate the relative contributions of pyruvate dehydrogenase and pyruvate carboxylase, respectively.

-

Conclusion

Stable isotopes are a powerful and versatile tool in the modern researcher's arsenal. From elucidating the intricate wiring of metabolic pathways to enabling the precise quantification of the proteome and enhancing the therapeutic properties of drugs, their applications are vast and continue to expand. The methodologies described in this guide provide a foundation for harnessing the potential of stable isotopes to drive discovery and innovation in life sciences and drug development.

References

Methodological & Application

Application Notes and Protocols for L-Tryptophan-15N Metabolic Labeling in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic labeling with stable isotopes is a powerful technique for the quantitative analysis of proteins and metabolites in cell culture. Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a widely used metabolic labeling strategy that involves the incorporation of "heavy" amino acids containing stable isotopes, such as ¹³C or ¹⁵N, into proteins during translation.[1][2] This allows for the differentiation and relative quantification of proteins from different cell populations by mass spectrometry (MS).

This document provides a detailed protocol for the metabolic labeling of cells in culture using L-Tryptophan-¹⁵N₂. Tryptophan is an essential amino acid, and its incorporation into the cellular proteome can be tracked to study protein synthesis, turnover, and metabolic pathways.[3][4] This method is applicable for quantitative proteomics, metabolic flux analysis, and the discovery of disease biomarkers.[5]

Principle of L-Tryptophan-¹⁵N Metabolic Labeling

The core principle of this technique is to replace the natural ("light") L-Tryptophan in the cell culture medium with its heavy isotope-labeled counterpart, L-Tryptophan-¹⁵N₂. Cells grown in this medium will incorporate the heavy tryptophan into all newly synthesized proteins. By comparing the mass spectra of peptides from cells grown in "heavy" and "light" media, the relative abundance of each protein can be determined.

Materials and Reagents

A comprehensive list of necessary materials and reagents is provided in the table below.

| Material/Reagent | Specifications |

| L-Tryptophan-¹⁵N₂ | Isotopic Purity: ≥98% |

| L-Tryptophan (unlabeled) | Cell culture grade |

| Tryptophan-deficient cell culture medium | e.g., DMEM, RPMI-1640 |

| Dialyzed Fetal Bovine Serum (dFBS) | To minimize unlabeled amino acids |

| Cell line of interest | Adherent or suspension cells |

| Phosphate-Buffered Saline (PBS) | Sterile, pH 7.4 |

| Cell lysis buffer | e.g., RIPA buffer with protease inhibitors |

| Protein quantification assay | e.g., BCA assay |

| Solvents for MS | Acetonitrile, Formic Acid (LC-MS grade) |

Experimental Workflow

The overall experimental workflow for L-Tryptophan-¹⁵N metabolic labeling consists of several key stages, from media preparation to data analysis.

Detailed Protocols

Protocol 1: Preparation of "Heavy" and "Light" Culture Media

-

Reconstitute L-Tryptophan: Prepare stock solutions of both "light" L-Tryptophan and "heavy" L-Tryptophan-¹⁵N₂. The final concentration in the medium will depend on the specific cell line and medium formulation, but a typical starting point is the standard concentration in the chosen basal medium.

-

Prepare Tryptophan-deficient Medium: Start with a base medium that is deficient in L-Tryptophan.

-

Supplement with Dialyzed FBS: Add dialyzed Fetal Bovine Serum (dFBS) to the tryptophan-deficient medium to the desired final concentration (e.g., 10%). Dialyzed serum is crucial to minimize the concentration of unlabeled amino acids.

-

Create "Heavy" and "Light" Media:

-

Light Medium: Add the "light" L-Tryptophan stock solution to the tryptophan-deficient medium containing dFBS.

-

Heavy Medium: Add the "heavy" L-Tryptophan-¹⁵N₂ stock solution to a separate batch of tryptophan-deficient medium containing dFBS.

-

-

Sterilization: Filter-sterilize both the "heavy" and "light" media through a 0.22 µm filter. Store at 4°C.

| Component | "Light" Medium | "Heavy" Medium |

| Tryptophan-deficient Basal Medium | To final volume | To final volume |

| Dialyzed Fetal Bovine Serum (dFBS) | 10% (or as required) | 10% (or as required) |

| L-Tryptophan | Standard concentration | - |

| L-Tryptophan-¹⁵N₂ | - | Standard concentration |

Protocol 2: Metabolic Labeling of Cells

-

Cell Culture Initiation: Culture two separate populations of the chosen cell line. One will be the "light" control, and the other will be the "heavy" experimental group.

-

Adaptation Phase: Grow the "light" cell population in the prepared "light" medium and the "heavy" cell population in the "heavy" medium. It is essential to culture the cells for a sufficient number of passages (typically 5-6 doublings) to ensure near-complete incorporation of the labeled amino acid into the proteome.

-

Experimental Treatment: Once labeling is complete, the cells can be subjected to the desired experimental conditions (e.g., drug treatment, stimulation).

-

Monitoring Cell Health: Throughout the adaptation and experimental phases, monitor cell morphology and proliferation to ensure that the incorporation of the heavy amino acid does not adversely affect cell health. Cell growth and morphology should be comparable between the "light" and "heavy" cultured cells.

Protocol 3: Cell Harvesting and Protein Extraction

-

Cell Harvesting:

-

Adherent Cells: Wash the cells with ice-cold PBS, then detach them using a cell scraper or a gentle dissociation reagent.

-

Suspension Cells: Pellet the cells by centrifugation.

-

-

Cell Lysis: Resuspend the cell pellets in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Protein Extraction: Incubate the lysate on ice, followed by sonication or mechanical disruption to ensure complete cell lysis.

-

Clarification: Centrifuge the lysate at high speed to pellet cell debris. Collect the supernatant containing the soluble proteins.

-

Protein Quantification: Determine the protein concentration of both the "light" and "heavy" lysates using a standard protein assay, such as the BCA assay.

Protocol 4: Sample Preparation for Mass Spectrometry

-

Protein Mixing: Combine equal amounts of protein from the "light" and "heavy" samples.

-

Protein Digestion: The protein mixture can be digested into peptides using either an in-solution or in-gel digestion protocol. Trypsin is the most commonly used protease.

-

In-solution digestion: Proteins are denatured, reduced, alkylated, and then digested with trypsin.

-

In-gel digestion: Proteins are first separated by SDS-PAGE, the gel bands are excised, and proteins are digested within the gel pieces.

-

-

Peptide Cleanup: After digestion, the peptides are desalted and concentrated using a solid-phase extraction method (e.g., C18 spin columns).

-

LC-MS/MS Analysis: The cleaned peptide mixture is then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Data Analysis

The raw data from the LC-MS/MS analysis is processed using specialized software to identify and quantify peptides. The software will detect pairs of peptides that are chemically identical but differ in mass due to the ¹⁵N label. The ratio of the peak intensities of the "heavy" and "light" peptides provides the relative quantification of the corresponding protein in the two samples.

Signaling Pathway Visualization

The incorporation of L-Tryptophan-¹⁵N₂ into proteins follows the canonical protein synthesis pathway.

Troubleshooting

| Problem | Possible Cause | Solution |

| Low Labeling Efficiency | Insufficient adaptation time. | Increase the number of cell passages in the "heavy" medium. |

| Presence of unlabeled tryptophan in the medium. | Ensure the use of tryptophan-deficient medium and dialyzed FBS. | |

| Poor Cell Growth in "Heavy" Medium | Toxicity of the labeled amino acid. | Verify the purity of the L-Tryptophan-¹⁵N₂. |

| Incorrect concentration of the labeled amino acid. | Optimize the concentration of L-Tryptophan-¹⁵N₂ for your cell line. | |

| High Variability in Quantification | Inconsistent protein quantification. | Ensure accurate protein quantification before mixing samples. |

| Incomplete protein digestion. | Optimize the digestion protocol (enzyme-to-protein ratio, incubation time). |

Conclusion

Metabolic labeling with L-Tryptophan-¹⁵N₂ is a robust and versatile method for quantitative proteomics in cell culture. By following this detailed protocol, researchers can accurately measure changes in protein expression and gain valuable insights into cellular processes. Careful optimization of labeling conditions and downstream sample processing is key to achieving high-quality, reproducible results.

References

Application Notes and Protocols: Utilizing L-Tryptophan-¹⁵N for Protein NMR Spectroscopy

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of L-Tryptophan-¹⁵N in protein Nuclear Magnetic Resonance (NMR) spectroscopy. The selective incorporation of ¹⁵N-labeled Tryptophan offers a powerful tool for investigating protein structure, dynamics, and interactions, particularly at key binding sites where Tryptophan residues are often prevalent.

Introduction

Tryptophan residues frequently play a critical role in protein function, often located within active sites and at protein-protein or protein-ligand interfaces.[1] Selective ¹⁵N-labeling of Tryptophan side chains provides a sensitive probe for monitoring local conformational changes, dynamics, and binding events by NMR spectroscopy. The ¹⁵N-¹H signals from the Tryptophan indole ring are typically well-resolved in NMR spectra, offering site-specific information even in large and complex protein systems.[2] This application note outlines protocols for both uniform and selective ¹⁵N-Tryptophan labeling of recombinant proteins and details their application in common NMR experiments.

Key Applications:

-

Protein Folding and Stability: Assessing the folded state of a protein.[3]

-

Protein-Ligand Interactions: Mapping binding sites and determining dissociation constants through chemical shift perturbation studies.[1][4]

-

Protein-Protein Interactions: Identifying interaction surfaces and characterizing complex formation.

-

Protein Dynamics: Probing side chain and backbone dynamics through ¹⁵N relaxation experiments.

-

Structural Analysis: Providing restraints for protein structure determination and refinement.

Experimental Protocols

Protocol 1: Uniform ¹⁵N-Labeling of Proteins

This protocol describes the expression of a uniformly ¹⁵N-labeled protein in E. coli using a minimal medium containing ¹⁵NH₄Cl as the sole nitrogen source.

Materials:

-

E. coli expression strain transformed with the plasmid encoding the protein of interest.

-

Minimal medium (e.g., M9) plates with appropriate antibiotic.

-

Liquid culture media:

-

Rich medium (e.g., LB or 2xTY) with antibiotic.

-

M9 minimal medium (10x stock).

-

¹⁵NH₄Cl (Ammonium-15N chloride).

-

Carbon source (e.g., 20% w/v glucose).

-

Trace elements solution (100x).

-

1 M MgSO₄.

-

1 M CaCl₂.

-

Vitamin solutions (e.g., thiamine, biotin).

-

Inducing agent (e.g., IPTG).

-

Procedure:

-

Starter Culture (Day 1): Inoculate a single colony from a fresh minimal medium plate into 5-10 mL of rich medium containing the appropriate antibiotic. Grow overnight at 37°C with shaking.

-

Pre-culture (Day 2): Inoculate 50-100 mL of M9 minimal medium (containing unlabeled NH₄Cl) with the overnight starter culture to an initial OD₆₀₀ of ~0.1. Grow at the optimal temperature for protein expression until the OD₆₀₀ reaches 0.6-0.8.

-

Main Culture for Labeling (Day 2):

-

Prepare 1 L of M9 minimal medium in a sterile shaker flask.

-

Instead of unlabeled NH₄Cl, add 1 g of ¹⁵NH₄Cl.

-

Add other components: 100 ml 10x M9 salts, 20 ml 20% glucose, 10 ml 100x trace elements, 2 ml 1M MgSO₄, and vitamins.

-

Inoculate the ¹⁵N-containing medium with the pre-culture to an initial OD₆₀₀ of ~0.1.

-

-

Induction and Harvest (Day 3):

-

Grow the main culture at the desired temperature until the OD₆₀₀ reaches 0.6-0.8.

-

Induce protein expression with the appropriate concentration of the inducing agent.

-

Continue to culture for the required expression time (typically 4-16 hours).

-

Harvest the cells by centrifugation. The cell pellet can be stored at -80°C.

-

-

Protein Purification: Purify the ¹⁵N-labeled protein using standard chromatography techniques.

Workflow for Uniform ¹⁵N-Labeling

Protocol 2: Selective ¹⁵N-Tryptophan Labeling

This protocol is for selectively labeling Tryptophan residues with ¹⁵N. This is particularly useful for focusing on the signals from these specific residues in larger proteins. This can be achieved by adding ¹⁵N-labeled Tryptophan to the growth medium or by using a precursor like ¹⁵N-indole.

Materials:

-

Same as Protocol 1, with the following additions/modifications:

-

M9 minimal medium prepared without any nitrogen source.

-

Unlabeled ammonium chloride (NH₄Cl).

-

¹⁵N-L-Tryptophan or ¹⁵N-Indole.

-

A mixture of all other 19 unlabeled amino acids.

-

Procedure:

-

Culture Growth: Follow steps 1 and 2 from the Uniform ¹⁵N-Labeling protocol to grow a pre-culture.

-

Labeling and Induction:

-

Pellet the cells from the pre-culture by centrifugation.

-

Resuspend the cell pellet in fresh M9 medium lacking any nitrogen source to wash the cells.

-

Pellet the cells again and resuspend them in 1 L of M9 medium containing unlabeled NH₄Cl and all other necessary supplements except tryptophan.

-

Add the 19 unlabeled amino acids to suppress the endogenous synthesis of amino acids.

-

Add ¹⁵N-L-Tryptophan to the medium at a concentration of 50-100 mg/L.

-

Allow the culture to grow for about 1 hour before inducing protein expression.

-

-

Harvest and Purification: Follow steps 4 and 5 from the Uniform ¹⁵N-Labeling protocol.

Workflow for Selective ¹⁵N-Tryptophan Labeling

NMR Sample Preparation and Data Acquisition

Sample Preparation:

-

Concentration: For optimal signal-to-noise, protein concentrations should be between 0.3-1.0 mM.

-